molecular formula C15H14N2O4S2 B2654315 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034488-60-1

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide

Cat. No. B2654315
CAS RN: 2034488-60-1
M. Wt: 350.41
InChI Key: HNZBHDBKZMDVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide, also known as FTY720, is a synthetic sphingosine analog that has been widely studied for its potential therapeutic applications. FTY720 has been shown to have immunomodulatory, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Azab, Youssef, and El-Bordany explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming for potential antibacterial applications. The research involved reacting a precursor with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, highlighting the versatility of sulfonamides in synthesizing antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Mild Steel Corrosion Inhibition

Sappani and Karthikeyan investigated sulfonamide derivatives, including FSM and TSM, as inhibitors for mild steel corrosion in a sulfuric acid medium. Their study demonstrated that these compounds efficiently inhibit corrosion, offering valuable insights into the development of novel corrosion inhibitors (Sappani & Karthikeyan, 2014).

Organic Synthesis and Catalysis

Qiao, Wei, and Jiang's work on the palladium-catalyzed cross-coupling of aryl and alkyl halides with Na2S2O3 to deliver aromatic thioethers showcased the potential of sulfonamide compounds in facilitating organic synthesis and catalysis. This study illustrates a novel method for forming C-S bonds without using thiols or thiophenols, broadening the scope of cross-coupling reactions (Qiao, Wei, & Jiang, 2014).

Carbonic Anhydrase Inhibition

Ilieș et al. reported on sulfonamides incorporating furan-, thiophene-, and pyrrole-carboxamido groups as carbonic anhydrase inhibitors. Their research indicated significant inhibition of CA II and CA IV isozymes, highlighting the potential of these compounds in developing topical intraocular pressure-lowering agents for glaucoma treatment (Ilieș et al., 2000).

Anticancer Research

Bashandy et al. synthesized novel sulfonamide derivatives with potential anticancer properties, evaluating their efficacy against the human breast cancer cell line MCF-7. The study revealed several compounds with significant antiproliferative activity, offering a foundation for future anticancer drug development (Bashandy et al., 2014).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c18-15(12-5-7-21-10-12,14-4-2-8-22-14)11-17-23(19,20)13-3-1-6-16-9-13/h1-10,17-18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZBHDBKZMDVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.